molecular formula C17H15N3O3S B2864613 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone CAS No. 940984-54-3

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone

Cat. No. B2864613
CAS RN: 940984-54-3
M. Wt: 341.39
InChI Key: VABNSTYAFANYOW-UHFFFAOYSA-N
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Description

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone, also known as DQ-1, is a small molecule compound that has been widely used in scientific research. It has been shown to have potential therapeutic effects on various diseases, such as cancer and inflammation.

Scientific Research Applications

Synthesis and Reactivity of Quinazoline Derivatives

  • Heterocyclic Synthesis Techniques

    A study detailed a novel method for preparing 2-substituted quinazolines, demonstrating the versatility of aldehydes in synthesizing heterocyclic compounds through a reaction with N-(1-chloroalkyl)pyridinium chlorides and 2-aminobenzylamine. This method showcases the utility of quinazoline derivatives in diverse chemical synthesis applications (Eynde et al., 1993).

  • Photochemical Applications

    Research on the photoactivation of amino-substituted 1,4-benzoquinones under visible light highlights the potential of quinazoline derivatives in developing photoresponsive materials. These materials could have applications in creating light-activated release systems or in the design of photochemical sensors (Chen & Steinmetz, 2006).

Chemical Sensing and Molecular Recognition

  • Fluorescence Sensing of Metal Ions: The synthesis of a dihydroquinazolinone derivative for the selective recognition of Cu2+ ions exemplifies the application of quinazoline derivatives in chemical sensing. The compound exhibited "turn-off" fluorescence in response to Cu2+ ions, demonstrating its potential as a sensitive and selective sensor for environmental and biological monitoring (Borase et al., 2016).

Advanced Organic Synthesis Methods

  • Innovative Reaction Pathways: Studies on the Ugi reaction incorporating redox-neutral amine C-H functionalization steps reveal advanced methodologies in organic synthesis that could be relevant for the modification or functionalization of quinazoline derivatives. Such reactions offer new pathways for constructing complex molecules with potential applications in medicinal chemistry and materials science (Zhu & Seidel, 2016).

properties

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-1-pyridin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-15-7-11-13(8-16(15)23-2)19-10-20-17(11)24-9-14(21)12-5-3-4-6-18-12/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABNSTYAFANYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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